molecular formula C19H18N2O4 B12891302 2-(3,4,5-Trimethoxyphenyl)quinoline-8-carboxamide CAS No. 655222-64-3

2-(3,4,5-Trimethoxyphenyl)quinoline-8-carboxamide

Cat. No.: B12891302
CAS No.: 655222-64-3
M. Wt: 338.4 g/mol
InChI Key: QAUZZSBAIYLHPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4,5-Trimethoxyphenyl)quinoline-8-carboxamide is a chemical compound that features a quinoline core substituted with a 3,4,5-trimethoxyphenyl group and a carboxamide group at the 8-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trimethoxyphenyl)quinoline-8-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions.

    Introduction of the Trimethoxyphenyl Group: The 3,4,5-trimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline core is reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the 8-carboxyquinoline derivative with an appropriate amine under dehydrating conditions, such as using carbodiimide reagents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trimethoxyphenyl)quinoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at positions 5 and 7, using reagents such as halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

2-(3,4,5-Trimethoxyphenyl)quinoline-8-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential anti-cancer, anti-inflammatory, and anti-microbial properties. It has shown activity against various cancer cell lines and pathogens.

    Biological Research: It is used as a probe to study biological pathways and molecular targets, such as tubulin and heat shock proteins.

    Chemical Biology: The compound serves as a tool for investigating the mechanisms of action of quinoline-based drugs and their interactions with biological macromolecules.

    Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)quinoline-8-carboxamide involves its interaction with various molecular targets:

    Tubulin Inhibition: The compound binds to the colchicine binding site on tubulin, inhibiting microtubule polymerization and disrupting cell division.

    Heat Shock Protein Inhibition: It inhibits heat shock protein 90 (Hsp90), leading to the destabilization of client proteins and induction of apoptosis in cancer cells.

    Enzyme Inhibition: The compound can inhibit enzymes such as thioredoxin reductase and histone demethylases, affecting redox homeostasis and epigenetic regulation.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: A natural product that also binds to the colchicine binding site on tubulin.

    Podophyllotoxin: Another natural product with similar anti-cancer properties.

    Trimetrexate: A dihydrofolate reductase inhibitor with a trimethoxyphenyl group.

Uniqueness

2-(3,4,5-Trimethoxyphenyl)quinoline-8-carboxamide is unique due to its combination of a quinoline core and a trimethoxyphenyl group, which imparts distinct biological activities and potential therapeutic applications. Its ability to inhibit multiple molecular targets makes it a versatile compound for drug development and research.

Properties

CAS No.

655222-64-3

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

2-(3,4,5-trimethoxyphenyl)quinoline-8-carboxamide

InChI

InChI=1S/C19H18N2O4/c1-23-15-9-12(10-16(24-2)18(15)25-3)14-8-7-11-5-4-6-13(19(20)22)17(11)21-14/h4-10H,1-3H3,(H2,20,22)

InChI Key

QAUZZSBAIYLHPM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC3=C(C=CC=C3C(=O)N)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.